Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Description
Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chloromethyl group at position 5 and a tert-butyl ester at position 3. The 1,2-oxazole ring consists of one oxygen and one nitrogen atom in a five-membered aromatic system. The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions, while the chloromethyl substituent serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions). This compound is widely used as a building block in pharmaceutical and agrochemical synthesis, particularly for introducing oxazole-based motifs into drug candidates .
Properties
IUPAC Name |
tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-9(2,3)13-8(12)7-4-6(5-10)14-11-7/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSBLXVSQBHIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the oxazole ring followed by introduction of the chloromethyl group and esterification to form the tert-butyl carboxylate. Multi-step organic reactions are typically employed, often starting from suitable precursors such as substituted amino acids or α-haloketones and nitriles.
Reported Synthetic Route
A typical synthetic route includes:
Step 1: Formation of the 1,2-oxazole ring
The oxazole ring can be constructed via cyclization reactions involving α-haloketones and nitriles or by condensation of hydroxylamine derivatives with β-ketoesters under dehydrating conditions.Step 2: Introduction of the chloromethyl substituent at the 5-position
This is commonly achieved by chloromethylation reactions using reagents such as chloromethyl methyl ether or by halogenation of a methyl group at the 5-position.Step 3: Esterification to tert-butyl ester
The carboxylate group is protected or introduced as a tert-butyl ester, often using tert-butyl alcohol in the presence of acid catalysts or via tert-butyl chloroformate.
Metal-Free Synthetic Approaches
Recent advancements emphasize metal-free synthetic routes to minimize environmental impact and improve reaction efficiency. These methods avoid the use of metal catalysts and hazardous reagents, employing milder conditions and greener solvents. For example, cyclization and chloromethylation can be conducted under solvent-free or aqueous conditions using organic acids or other benign catalysts.
Typical Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazole ring formation | α-Haloketone + nitrile, reflux in acetonitrile with acid | 70–85 | Molecular sieves often used to remove water |
| Chloromethylation | Chloromethyl methyl ether or similar chlorinating agent | 60–75 | Requires careful control to avoid over-chlorination |
| Esterification to tert-butyl | tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate | 80–90 | Protects the carboxyl group for stability |
Analytical Data and Research Outcomes
Structural Confirmation
Nuclear Magnetic Resonance (NMR):
Proton NMR typically shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm), chloromethyl group (singlet or doublet near 4.5 ppm), and the oxazole ring protons.Mass Spectrometry (MS):
Molecular ion peak consistent with molecular weight of 217.65 g/mol confirms the compound’s identity.Infrared Spectroscopy (IR):
Strong ester carbonyl stretch near 1730 cm⁻¹ and characteristic oxazole ring vibrations.
Purity and Yield Optimization
Optimization studies indicate that controlling moisture and reaction time is critical for maximizing yield and purity. Use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is recommended during sensitive steps such as ring formation and chloromethylation.
Summary Table of Key Properties and Synthesis Data
| Property | Data |
|---|---|
| Molecular Formula | C9H12ClNO3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not explicitly reported in available sources |
| Typical Yield | 60–90% depending on step |
| Key Reagents | α-Haloketones, nitriles, chloromethylating agents, tert-butyl alcohol |
| Analytical Techniques | NMR, MS, IR |
| Reaction Environment | Dry solvents, inert atmosphere recommended |
| Metal-Free Synthesis Availability | Yes, recent methods reported |
Scientific Research Applications
Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various substituted oxazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heterocyclic Core Variations
- 1,2-Oxazole vs. 1,2,4-Oxadiazole :
The target compound’s 1,2-oxazole ring has one nitrogen and one oxygen atom, whereas 1,2,4-oxadiazoles (e.g., 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole ) contain two nitrogens and one oxygen. This difference impacts electronic properties: oxadiazoles are more electron-deficient, enhancing their utility in materials science, while oxazoles are better suited for bioisosteric replacements in drug design due to their aromaticity and metabolic stability.
Substituent Effects
- Chloromethyl vs. Bromomethyl :
Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate exhibits greater reactivity in nucleophilic substitutions due to bromine’s superior leaving-group ability compared to chlorine. However, brominated derivatives are often more expensive and pose higher toxicity risks. - Chloromethyl vs. Methoxymethyl :
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate features a methoxy group, which is electron-donating. This reduces electrophilicity at the methyl position, making it less reactive toward nucleophiles but more stable under basic conditions. - Chloromethyl vs. Aminomethyl: The aminomethyl derivative (tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate ) introduces a primary amine, enabling participation in condensation or amide-bond formation. Its hydrochloride salt form enhances aqueous solubility.
Ester Group Variations
- tert-Butyl vs. Allyl/Methyl Esters :
The tert-butyl ester in the target compound provides steric protection against hydrolysis, making it stable in acidic or reductive environments. In contrast, allyl esters (e.g., allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate ) are more labile and can be cleaved under mild conditions (e.g., Pd-catalyzed deprotection), while methyl esters are prone to hydrolysis under basic conditions.
Key Research Findings
- Synthetic Utility : The chloromethyl group in the target compound enables efficient alkylation reactions. For example, it can undergo nucleophilic substitution with amines or thiols to generate secondary functional groups .
- Thermal Stability : The tert-butyl ester’s bulky structure contributes to a higher boiling point (~250–300°C estimated) compared to methyl or allyl esters, aligning with the observed boiling point of 239.3°C for the structurally similar 1,2,4-oxadiazole derivative .
- Pharmacological Relevance : Analogs like N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide demonstrate the importance of tert-butyl and halogenated substituents in enhancing lipophilicity and target binding in drug candidates.
Biological Activity
Tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C₈H₁₂ClNO, with a molecular weight of approximately 173.64 g/mol. The compound features a tert-butyl group, a chloromethyl substituent, and a carboxylate group, contributing to its reactivity and potential biological applications.
The oxazole moiety is known for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chloromethyl group may enhance its biological interactions by serving as a reactive site for further modifications or binding to biological targets .
Antimicrobial Activity
Oxazoles have been reported to exhibit antimicrobial properties against various pathogens. For instance, structural variations in oxazole derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 0.5 to 1 µg/mL . This suggests that this compound may possess similar antimicrobial potential.
Anticancer Activity
Research on related compounds indicates that oxazoles can act as effective anticancer agents. For example, derivatives have shown cytotoxic activity against human leukemia cell lines and breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies and Research Findings
Several studies highlight the biological activity of oxazole derivatives:
- Antitumor Activity : Compounds with oxazole structures have been evaluated for their anticancer properties. For instance, certain derivatives demonstrated greater cytotoxicity than established chemotherapeutic agents like doxorubicin in leukemia and breast cancer cell lines .
- Mechanisms of Action : Research has indicated that oxazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . These findings suggest that this compound may similarly influence apoptotic pathways.
- Synthetic Routes : Recent advancements in synthesizing oxazole derivatives have focused on metal-free methods that enhance efficiency and yield . Such developments could facilitate the production of this compound for further biological studies.
Comparative Analysis of Oxazole Derivatives
The following table summarizes some structural analogs of this compound along with their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-butyl-5-(chloromethyl)-1,2-oxazole | 64988-72-3 | Different alkyl substitution on the oxazole ring |
| Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine | Not available | Incorporates an azetidine ring |
| Methyl 3-(3-bromophenyl)-1,2-oxazole | Not available | Contains a bromophenyl substituent |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution, enabling alkylation or introduction of heteroatoms. Key reactions include:
Alkylation with oxygen/nitrogen nucleophiles :
-
Reaction with alcohols or amines in the presence of K₂CO₃ yields ethers or amines. For example, alkylation of phenolic hydroxyl groups using K₂CO₃ and tetraethylammonium fluoride hydrate in toluene at 85°C achieves quantitative yields .
-
Substitution with piperazine derivatives in DCM using Et₃N forms amide-linked products .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, toluene, 85°C | Ether derivatives | 100% | |
| Amine substitution | Et₃N, DCM, 0°C to rt | Piperazine conjugates | 81% |
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Aqueous LiOH cleaves the ester to the carboxylic acid .
-
Acidic deprotection : HCl/HCO₂H removes the tert-butoxycarbonyl (Boc) group .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | LiOH, H₂O/THF | Carboxylic acid | 70–88% | |
| Boc deprotection | HCl/HCO₂H | Free amine intermediates | 82% |
Cross-Coupling Reactions
The chloromethyl group participates in metal-free coupling reactions:
-
Buchwald–Hartwig amination : Triphenylphosphine and hexachloroethane mediate C–N bond formation with aryl amines .
-
Suzuki–Miyaura coupling : Although not explicitly documented for this compound, analogous oxazoles undergo Pd-catalyzed cross-couplings .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–N coupling | PPh₃, C₂Cl₆, TEA, DCM | Aryl amine derivatives | 56–71% |
Cycloaddition and Cyclization Reactions
The oxazole ring participates in [3+2] cycloadditions:
-
Nitrile oxide cycloaddition : Reacts with alkynes under metal-free conditions to form isoxazole-fused heterocycles .
-
Intramolecular cyclization : Forms bicyclic structures when heated with bases like K₂CO₃ .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | K₂CO₃, 18-crown-6, 80°C | Isoxazole-glycoconjugates | 88% |
Comparative Analysis of Reaction Pathways
The table below evaluates the efficiency of key transformations:
| Reaction Type | Optimal Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, polar aprotic solvents | High yields, broad applicability | Requires anhydrous conditions |
| Ester hydrolysis | LiOH, aqueous/organic mixtures | Mild, selective | Slow reaction kinetics |
| Cycloaddition | Metal-free, room temperature | Eco-friendly | Limited substrate scope |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate?
The compound is typically synthesized via cyclization or substitution reactions. For example, oxazole rings can be constructed through condensation of nitriles with β-keto esters, followed by chloromethylation using reagents like thionyl chloride (SOCl₂) or PCl₃. The tert-butyl ester group is introduced via Boc-protection strategies to enhance stability during synthesis. Evidence from analogous oxazole derivatives suggests regioselective functionalization at the 5-position can be achieved using directed metalation or halogenation .
Q. How is the chloromethyl group characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) shows distinct splitting patterns (e.g., triplet for -CH₂Cl in ¹H NMR due to coupling with adjacent protons) and deshielded carbon signals (~40–45 ppm in ¹³C NMR).
- IR Spectroscopy : C-Cl stretching vibrations appear near 600–800 cm⁻¹.
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) and fragment ions (e.g., loss of tert-butyl group or Cl) confirm molecular weight and structural motifs .
Q. What safety precautions are necessary when handling this compound?
Required measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .
Q. What role does the tert-butyl ester play in stability and reactivity?
The tert-butyl group acts as a steric shield, protecting the ester from nucleophilic attack or hydrolysis under basic/acidic conditions. This enhances the compound’s shelf life and enables selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. What strategies achieve regioselective functionalization of the oxazole ring?
Regioselectivity is influenced by electronic and steric factors:
- Electron-Directing Effects : The oxazole’s electron-deficient 5-position favors electrophilic substitution (e.g., chloromethylation).
- Catalytic Methods : Chiral catalysts (e.g., thiourea-based systems) can direct nucleophilic attacks to specific positions, as seen in asymmetric cyclopropanation reactions .
Q. How can contradictions in reaction yield data be resolved?
Systematic approaches include:
Q. What mechanistic insights arise from the chloromethyl group’s reactivity?
The -CH₂Cl group undergoes SN2 substitutions due to its primary carbon center. Steric hindrance from the tert-butyl ester may slow reactions, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Computational studies (DFT) can model transition states to predict substitution pathways .
Q. How does the oxazole ring influence electronic properties in catalysis?
The oxazole’s electron-withdrawing nature stabilizes negative charges, making it a key motif in anion-binding catalysis. This property facilitates enantioselective reactions, such as the formation of quaternary stereocenters via H-bonding interactions with chiral catalysts .
Q. What computational methods model reaction pathways involving this compound?
Density Functional Theory (DFT) calculates energy barriers for substitution or cyclization steps. Molecular dynamics simulations assess solvent effects, while docking studies predict interactions in enzyme-catalyzed reactions. PubChem’s structural data (e.g., InChI keys) supports parameterization .
Q. How are common impurities/byproducts identified and mitigated?
- Chromatography : Reverse-phase HPLC separates unreacted precursors (e.g., tert-butyl esters) or hydrolysis products.
- Spectroscopic Traces : ¹H NMR detects residual solvents (e.g., DCM) or oxidized byproducts.
- Process Optimization : Reducing reaction time or using anhydrous conditions minimizes degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
